molecular formula C11H24N2 B13872638 3-(Aminomethyl)-2-methyl-5-propan-2-ylcyclohexan-1-amine

3-(Aminomethyl)-2-methyl-5-propan-2-ylcyclohexan-1-amine

Cat. No.: B13872638
M. Wt: 184.32 g/mol
InChI Key: UHFQXXRSOFHDIY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-methyl-5-propan-2-ylcyclohexan-1-amine is a chemical compound with a complex structure that includes an aminomethyl group, a methyl group, and a propan-2-yl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-methyl-5-propan-2-ylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-propan-2-ylcyclohexan-1-one with formaldehyde and ammonia in the presence of a catalyst. This reaction proceeds through a Mannich reaction mechanism, forming the desired aminomethyl group on the cyclohexane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-methyl-5-propan-2-ylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-(Aminomethyl)-2-methyl-5-propan-2-ylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-methyl-5-propan-2-ylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

    2-(Aminomethyl)cyclohexan-1-amine: Similar structure but lacks the methyl and propan-2-yl groups.

Uniqueness

3-(Aminomethyl)-2-methyl-5-propan-2-ylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. The presence of the aminomethyl, methyl, and propan-2-yl groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

3-(aminomethyl)-2-methyl-5-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C11H24N2/c1-7(2)9-4-10(6-12)8(3)11(13)5-9/h7-11H,4-6,12-13H2,1-3H3

InChI Key

UHFQXXRSOFHDIY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(CC1N)C(C)C)CN

Origin of Product

United States

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